2,6-Dimethyl-4-methoxybenzyl bromide CAS 61000-22-4 properties
2,6-Dimethyl-4-methoxybenzyl bromide CAS 61000-22-4 properties
An In-Depth Technical Guide to 2,6-Dimethyl-4-methoxybenzyl Bromide (CAS 61000-22-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive scientific overview of 2,6-Dimethyl-4-methoxybenzyl bromide (CAS 61000-22-4), a reactive aromatic halide. While specific literature on this exact compound is limited, this document synthesizes information from closely related analogues and fundamental principles of organic chemistry to detail its physicochemical properties, synthesis, reactivity, and potential applications. The guide emphasizes its role as a highly reactive alkylating agent, likely utilized in organic synthesis as a sterically hindered and electronically activated protecting group. Detailed protocols for its probable synthesis, handling, and use are provided, grounded in authoritative data from analogous benzyl bromides.
Introduction
2,6-Dimethyl-4-methoxybenzyl bromide is a substituted toluene derivative featuring a bromomethyl group and activating substituents on the aromatic ring. The structural combination of two ortho-methyl groups and a para-methoxy group imparts a unique electronic and steric profile, suggesting high reactivity and specific applications in complex organic synthesis.
The reactivity of benzyl bromides is largely governed by the stability of the benzylic carbocation formed during nucleophilic substitution reactions. Electron-donating groups, such as the methoxy and methyl substituents present in this molecule, significantly stabilize this intermediate, thereby accelerating the rate of substitution. This compound can be viewed as a more sterically encumbered and potentially more reactive analogue of the widely used 4-methoxybenzyl (PMB) protecting group.[1][2] Understanding its properties is crucial for its effective utilization as a synthetic intermediate in fields ranging from medicinal chemistry to materials science.
Physicochemical and Spectroscopic Properties
Direct experimental data for 2,6-Dimethyl-4-methoxybenzyl bromide is not widely published. The following properties are compiled based on data from structurally similar compounds and computational predictions.
Table 1: Physicochemical Properties
| Property | Value / Description | Source / Basis |
|---|---|---|
| CAS Number | 61000-22-4 | N/A |
| Molecular Formula | C₁₀H₁₃BrO | Calculated |
| Molecular Weight | 229.11 g/mol | Calculated |
| Appearance | Expected to be a colorless to pale yellow solid or liquid | Analogy to other benzyl bromides[3] |
| Melting Point | Not reported. Likely a low-melting solid. | Analogy to 2,6-Dimethoxybenzyl Bromide (65–67 °C)[4] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Et₂O, Acetone) | General property of similar compounds[3] |
| Stability | Likely unstable at room temperature; prone to decomposition/polymerization | Analogy to 2,6-Dimethoxybenzyl Bromide[4] |
Spectroscopic Data (Predicted)
The following spectral characteristics are predicted based on the structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Spectrum | Key Signals and Interpretation |
|---|---|
| ¹H NMR | - ~4.5-4.7 ppm (s, 2H): Benzylic protons (-CH₂Br).- ~6.5-6.7 ppm (s, 2H): Aromatic protons (meta to -OCH₃).- ~3.8 ppm (s, 3H): Methoxy protons (-OCH₃).- ~2.3-2.4 ppm (s, 6H): Methyl protons (Ar-CH₃). |
| ¹³C NMR | - ~158-160 ppm: Aromatic C-OCH₃.- ~138-140 ppm: Aromatic C-CH₃.- ~115-120 ppm: Aromatic C-H.- ~114-116 ppm: Aromatic C-CH₂Br.- ~55-56 ppm: Methoxy carbon (-OCH₃).- ~30-35 ppm: Benzylic carbon (-CH₂Br).- ~18-20 ppm: Methyl carbons (Ar-CH₃). |
| IR (cm⁻¹) | - ~2950-3000: C-H stretching (aliphatic/aromatic).- ~1610, 1500: C=C stretching (aromatic ring).- ~1250: C-O stretching (aryl ether).- ~1200: -CH₂- wagging.- ~600-700: C-Br stretching. |
| Mass Spec (MS) | - M⁺ peaks at m/z 228 and 230 with ~1:1 intensity ratio, characteristic of a monobrominated compound. - Fragment ion at m/z 149 corresponding to the loss of Br• ([M-Br]⁺). |
Synthesis and Stability
The most direct and common method for synthesizing substituted benzyl bromides is via the bromination of the corresponding benzyl alcohol.[4] The reaction of 2,6-dimethyl-4-methoxybenzyl alcohol with a brominating agent like phosphorus tribromide (PBr₃) is the most probable synthetic route.
Synthesis Workflow Diagram
Caption: Probable synthetic route from the corresponding benzyl alcohol.
Experimental Protocol: Synthesis from Benzyl Alcohol
This protocol is adapted from the synthesis of the analogous 2,6-dimethoxybenzyl bromide.[4]
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Preparation: Dissolve 2,6-dimethyl-4-methoxybenzyl alcohol (1.0 eq) in anhydrous diethyl ether (Et₂O) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
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Cooling: Cool the solution to 0 °C in an ice-water bath with magnetic stirring.
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Causality: The reaction is exothermic, and cooling prevents side reactions and decomposition of the product.
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Reagent Addition: Add phosphorus tribromide (PBr₃, ~0.33-0.40 eq) dropwise to the stirred solution.
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Causality: PBr₃ is an effective reagent for converting primary alcohols to alkyl bromides. Using it substoichiometrically ensures complete consumption of the PBr₃.
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Reaction: Stir the mixture at 0 °C for 1-2 hours, monitoring completion by Thin Layer Chromatography (TLC).
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Quenching: Carefully add methanol (a few mL) to quench any remaining PBr₃, followed by the addition of cold water.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with additional Et₂O.
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Washing & Drying: Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate (MgSO₄).
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Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product should be used immediately or stored under specific conditions.
Stability and Storage
Substituted benzyl bromides, particularly those with multiple electron-donating groups, are often unstable.[5][4] 2,6-Dimethoxybenzyl bromide, a close analogue, decomposes within hours to days at room temperature into a dark polymeric material.[4]
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Recommended Storage: Store at low temperatures (≤ -20 °C) in the dark under an inert atmosphere.
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Handling: It is highly recommended to prepare this reagent fresh and use it immediately without purification if possible.
Reactivity and Mechanistic Considerations
The reactivity of 2,6-dimethyl-4-methoxybenzyl bromide in nucleophilic substitution reactions is expected to be exceptionally high due to profound electronic and steric effects.
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Electronic Effects: The para-methoxy group is a strong electron-donating group through resonance (+R effect), while the two ortho-methyl groups are electron-donating through induction (+I effect). Both effects work in concert to stabilize the incipient benzylic carbocation, favoring an Sₙ1-type mechanism.
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Steric Effects: The two ortho-methyl groups provide significant steric hindrance around the benzylic carbon. This sterically crowded environment disfavors a concerted Sₙ2 backside attack, further promoting a dissociative Sₙ1 pathway.
Sₙ1 Reaction Mechanism and Carbocation Stabilization
Caption: Sₙ1 pathway showing resonance stabilization of the intermediate.
Applications in Organic Synthesis: A Protecting Group
The primary application for a reagent with this structure is as a protecting group for nucleophilic functionalities like alcohols, phenols, and carboxylic acids. The resulting 2,6-dimethyl-4-methoxybenzyl (DMMPM) ether or ester would possess unique cleavage properties.
Protection/Deprotection Workflow
